4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a series of reactions involving the cyclization of appropriate diols or halohydrins.
Introduction of Functional Groups: The chloromethyl, fluoro, hydroxy, and hydroxymethyl groups are introduced through selective halogenation, fluorination, and hydroxylation reactions.
Coupling with Pyrimidine Ring: The final step involves coupling the modified oxolane ring with a pyrimidine derivative under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of corresponding acids or alcohols.
Scientific Research Applications
4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Interaction with Nucleic Acids: Intercalating into DNA or RNA, affecting their structure and function.
Modulation of Signaling Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- 4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Uniqueness
4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to the presence of the chloromethyl and fluoro groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H13ClFN3O4 |
---|---|
Molecular Weight |
293.68 g/mol |
IUPAC Name |
4-amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18) |
InChI Key |
AWSRKKBIPSQHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F |
Origin of Product |
United States |
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